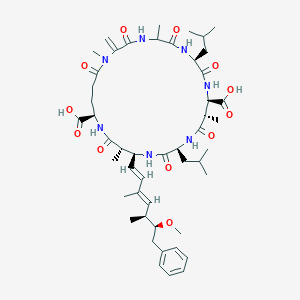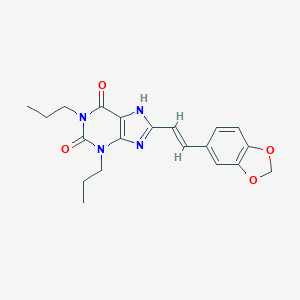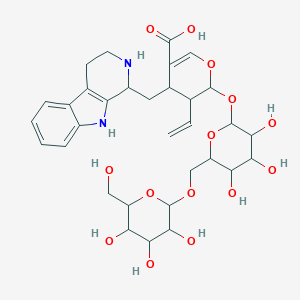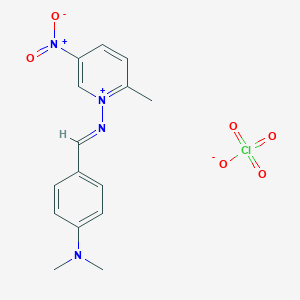![molecular formula C20H21N3O4S B233789 Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate, also known as MBAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is a white crystalline powder.
Mecanismo De Acción
The mechanism of action of Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate is not fully understood, but it is believed to inhibit enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding. This results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate in lab experiments is its potent inhibitory activity against various enzymes. This makes this compound a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate. One of the potential applications of this compound is in the development of new drugs for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, future research can focus on improving the solubility of this compound to make it more suitable for use in lab experiments.
Métodos De Síntesis
Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate can be synthesized through a multi-step process starting with the reaction of 2-chloro-5-nitrobenzoic acid with thiourea. This reaction leads to the formation of 5-nitro-2-thiouracil, which is then reacted with benzoyl chloride to form 5-benzoylamino-2-thiouracil. The final step involves the reaction of 5-benzoylamino-2-thiouracil with methyl chloroformate and morpholine to form this compound.
Aplicaciones Científicas De Investigación
Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate has been extensively studied for its potential applications in various fields such as drug discovery, cancer research, and material science. In drug discovery, this compound has been found to exhibit potent inhibitory activity against various enzymes such as chymotrypsin, trypsin, and elastase. This makes this compound a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Fórmula molecular |
C20H21N3O4S |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
methyl 5-(benzoylcarbamothioylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21N3O4S/c1-26-19(25)16-13-15(7-8-17(16)23-9-11-27-12-10-23)21-20(28)22-18(24)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,21,22,24,28) |
Clave InChI |
AKVSGMLRJAVCIE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
Solubilidad |
1.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)